6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde
Description
6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde (CAS: Referenced in and ) is a pyridine derivative featuring:
- A pyridine ring substituted at position 3 with a carboxaldehyde group.
- A 3-(trifluoromethyl)phenyl group at position 5.
This compound combines the electron-withdrawing trifluoromethyl (–CF₃) group with the aromatic pyridine and phenyl moieties, enhancing its lipophilicity and metabolic stability. Pyridine-3-carboxaldehyde (nicotinaldehyde) derivatives are widely studied for their biological activities, including antimicrobial and agrochemical applications . The trifluoromethyl group in this compound likely amplifies its reactivity and binding affinity in medicinal and materials chemistry contexts .
Properties
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-2-10(6-11)12-5-4-9(8-18)7-17-12/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCRWZXATBSDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde involves the Suzuki-Miyaura cross-coupling reaction. This method uses 3-(trifluoromethyl)phenylboronic acid and 2-bromopyridine-5-carbaldehyde as starting materials . The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate. The reaction mixture is heated under reflux in a solvent like 1,2-dimethoxyethane for about 18 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-(3-Trifluoromethylphenyl)pyridine-3-carboxylic acid.
Reduction: 6-(3-Trifluoromethylphenyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde serves as a building block in organic synthesis, particularly in the development of pharmaceuticals. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for creating complex organic molecules.
Reactions Involved :
- Oxidation : Converts the aldehyde group to a carboxylic acid.
- Reduction : Reduces the aldehyde to an alcohol.
- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions, enhancing the compound's reactivity.
Biology
In biological research, this compound is utilized as a probe in biochemical assays and for studying enzyme mechanisms. Its lipophilic nature allows it to penetrate biological membranes effectively, enabling it to interact with various molecular targets.
Mechanism of Action : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modification. This property is crucial for drug design and understanding biochemical pathways.
Industry
In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for developing insecticides and herbicides due to its efficacy against various pests .
Case Study 1: Pharmaceutical Development
A recent study highlighted the use of this compound as an intermediate in synthesizing novel pharmaceuticals targeting specific enzyme pathways. The incorporation of the trifluoromethyl group was shown to enhance bioactivity compared to non-fluorinated analogs, demonstrating significant improvements in potency against certain biological targets.
Case Study 2: Agrochemical Applications
Research conducted on agrochemical formulations indicated that derivatives of this compound exhibited enhanced insecticidal properties. These compounds were effective against resistant pest populations, showcasing their potential in sustainable agricultural practices .
Data Tables
| Application Area | Description | Key Benefits |
|---|---|---|
| Chemistry | Building block for organic synthesis | Versatile reactivity |
| Biology | Probe for biochemical assays | Effective membrane penetration |
| Industry | Production of agrochemicals | Enhanced efficacy against pests |
| Reaction Type | Outcome | Common Reagents |
|---|---|---|
| Oxidation | Formation of carboxylic acid | KMnO4, CrO3 |
| Reduction | Formation of alcohol | NaBH4, LiAlH4 |
| Substitution | Various substituted derivatives | Amines, thiols |
Mechanism of Action
The mechanism of action of 6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity . The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
6-(Trifluoromethyl)Pyridine-3-Carboxaldehyde
- Applications : Intermediate in synthesizing piperidine derivatives for Alzheimer’s disease research .
6-(4-Methoxyphenyl)Pyridine-3-Carboxaldehyde
- Structure : 4-Methoxyphenyl group at position 6.
- Key Differences : The methoxy (–OCH₃) group is electron-donating, increasing electron density on the phenyl ring. This contrasts with the electron-withdrawing –CF₃ group, which may reduce nucleophilicity but enhance oxidative stability .
6-[3-(Trifluoromethyl)Phenoxy]Pyridine-3-Carbaldehyde
- Structure: Phenoxy (–O–C₆H₄–CF₃) substituent at position 6.
Heterocyclic and Functional Group Modifications
6-(1-Pyrrolidinyl)Pyridine-3-Carboxaldehyde
- Structure : Pyrrolidine (a saturated five-membered ring with NH) at position 6.
- Key Differences : The pyrrolidine group increases basicity and solubility in polar solvents. This contrasts with the hydrophobic –CF₃–phenyl group, which favors membrane permeability .
6-(5-Chloro-Thiophen-2-Yl)-Pyridine-3-Carboxaldehyde
- Structure : Thiophene (sulfur-containing heterocycle) substituted with chlorine at position 3.
- Key Differences : Thiophene’s aromaticity and sulfur atom may enhance metal-binding properties, relevant in coordination chemistry. The –Cl substituent adds electronegativity but lacks the steric bulk of –CF₃ .
Physicochemical Properties
| Property | Target Compound | 6-(Trifluoromethyl)Pyridine-3-Carboxaldehyde | 6-(4-Methoxyphenyl)Pyridine-3-Carbaldehyde |
|---|---|---|---|
| Molecular Weight (g/mol) | ~265.2 (estimated) | 175.11 | ~229.2 (estimated) |
| LogP (Lipophilicity) | High (due to –CF₃ and phenyl) | Moderate | Moderate (methoxy reduces lipophilicity) |
| Electronic Effects | Strong electron-withdrawing | Electron-withdrawing | Electron-donating |
Biological Activity
6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group (–CF₃) is known for enhancing the pharmacological properties of organic compounds, including increased metabolic stability and improved lipid solubility, which can lead to better bioavailability and reduced toxicity in therapeutic applications.
This compound can be synthesized through various methods, often involving the introduction of the trifluoromethyl group into pyridine derivatives. The presence of this group significantly influences the compound's reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridine with trifluoromethyl substitutions can inhibit cancer cell proliferation effectively. A notable study demonstrated that certain pyridine derivatives, including those similar to this compound, exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
The mechanism by which this compound exerts its biological effects is likely multifaceted. The compound may interact with specific enzymes or receptors involved in cell signaling pathways, potentially modulating processes such as apoptosis and cell cycle regulation. For example, studies have shown that similar compounds can inhibit key signaling pathways associated with tumor growth .
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group plays a crucial role in enhancing the biological activity of pyridine derivatives. SAR studies suggest that the positioning of this group can significantly affect the potency and selectivity of the compound towards its biological targets. For instance, modifications in the phenyl ring or variations in the pyridine structure can lead to substantial changes in inhibitory activity against cancer cell lines .
Case Studies
- Anticancer Evaluation : A series of novel pyridine derivatives were synthesized and evaluated for their anticancer activity. Compounds similar to this compound showed promising results against prostate cancer cells, with IC₅₀ values indicating effective growth inhibition .
- Docking Studies : Computational studies involving molecular docking have revealed that this compound binds effectively to several targets implicated in cancer progression, suggesting a potential mechanism for its observed biological activity .
Data Table: Biological Activity Summary
| Compound | Target | IC₅₀ (µM) | Activity Type |
|---|---|---|---|
| This compound | Prostate Cancer Cells | 5.4 | Anticancer |
| Trifluoromethyl Pyridine Derivative | Various Cancer Cell Lines | 4.8 - 10 | Anticancer |
| Trifluoromethyl Phenyl Hydrazone | Acetylcholinesterase | 7.6 | Enzyme Inhibition |
Q & A
Q. What are the optimal synthetic routes for preparing 6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Introduce the trifluoromethyl group via halogen exchange using potassium fluoride (KF) or copper-mediated trifluoromethylation under anhydrous conditions .
- Step 2 : Functionalize the pyridine ring at the 3-position using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the phenyl group .
- Step 3 : Oxidize the methyl group to an aldehyde using mild oxidizing agents (e.g., MnO₂ or TEMPO/NaClO) to avoid over-oxidation to carboxylic acid .
Key considerations: Use inert atmospheres (N₂/Ar) for moisture-sensitive steps and monitor intermediates via TLC or HPLC.
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer :
- Purity : Quantify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is recommended for biological assays .
- Structural Confirmation : Use -NMR (e.g., δ ~10.0 ppm for aldehyde proton) and -NMR (carbonyl carbon at ~190 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak (expected m/z: 295.2) .
Q. What strategies mitigate side reactions during the introduction of the trifluoromethyl group?
- Methodological Answer :
- Employ protecting groups (e.g., silyl ethers) for reactive sites like the aldehyde during trifluoromethylation to prevent undesired substitutions .
- Optimize reaction temperature (40–60°C) and stoichiometry of fluorinating agents (e.g., KF) to minimize defluorination or ring-opening side reactions .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacological activity and binding affinity?
- Methodological Answer :
- Hydrophobic Interactions : The CF₃ group enhances lipophilicity, improving membrane permeability. Use logP measurements and molecular docking studies (e.g., AutoDock Vina) to correlate with activity .
- Electron-Withdrawing Effects : The CF₃ group stabilizes charge distribution, affecting receptor binding. Conduct density functional theory (DFT) calculations to map electrostatic potentials .
- Biological Validation : Compare IC₅₀ values of CF₃-containing analogs vs. non-CF₃ derivatives in cancer cell lines (e.g., NCI-60 panel) to assess potency improvements .
Q. How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?
- Methodological Answer :
- Controlled Experiments : Systematically vary catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (THF vs. DMF) to identify optimal conditions .
- Mechanistic Probes : Use -NMR to track fluorine migration or degradation during reactions. Computational studies (Gaussian) can model transition states to explain regioselectivity .
Q. What are the applications of this compound in designing enzyme inhibitors?
- Methodological Answer :
- Schiff Base Formation : The aldehyde group reacts with primary amines to form imine linkages, enabling covalent inhibition of target enzymes (e.g., kinases). Validate via X-ray crystallography of inhibitor-enzyme complexes .
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents on the phenyl ring and test inhibitory potency. Use SPR (surface plasmon resonance) to measure binding kinetics .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reproducibility Checks : Verify moisture levels in solvents (e.g., THF) and purity of starting materials (e.g., 3-trifluoromethylphenylboronic acid) .
- Scale-Dependent Effects : Pilot small-scale reactions (1–5 mmol) before scaling up. Use microreactors for exothermic steps (e.g., trifluoromethylation) to improve yield consistency .
Key Notes for Experimental Design
- Safety : The aldehyde group is reactive and may form explosive peroxides. Store under nitrogen and test for peroxides periodically.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to determine shelf-life.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
